molecular formula C12H18N4O8 B1463906 Ethyl 2-amino-2-cyanoacetate hemioxalate CAS No. 75470-88-1

Ethyl 2-amino-2-cyanoacetate hemioxalate

Cat. No.: B1463906
CAS No.: 75470-88-1
M. Wt: 346.29 g/mol
InChI Key: YEAUHUDLXGQGFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-amino-2-cyanoacetate hemioxalate is a useful research compound. Its molecular formula is C12H18N4O8 and its molecular weight is 346.29 g/mol. The purity is usually 95%.
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Biological Activity

Ethyl 2-amino-2-cyanoacetate hemioxalate is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and relevant case studies.

This compound is derived from ethyl cyanoacetate, which is known for its versatile reactivity due to the presence of multiple functional groups: a nitrile, an ester, and an acidic methylene group. These properties enable it to participate in various chemical reactions, making it a valuable precursor for synthesizing pharmacologically active compounds .

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The compound has shown promising results in inhibiting the growth of several human tumor cell lines:

  • Hepatocellular Carcinoma (HePG-2)
  • Colon Cancer (HCT-116)
  • Prostate Cancer (PC3)
  • Breast Cancer (MCF-7)

In vitro assays indicated that this compound exhibited significant cytotoxicity with IC50 values comparable to established chemotherapeutic agents such as 5-fluorouracil (5-FU) . The following table summarizes the IC50 values for different cell lines:

Cell LineIC50 (μg/mL)
HePG-210.3 ± 0.81
HCT-1168.1 ± 0.35
PC37.4 ± 0.34
MCF-75.6 ± 0.30

These results indicate that the compound possesses strong cytotoxic activity across multiple cancer types, suggesting its potential as a therapeutic agent.

The mechanism by which this compound exerts its cytotoxic effects involves apoptosis induction and modulation of key signaling pathways. Studies have highlighted its role in enhancing the expression of pro-apoptotic factors such as caspase-3 while reducing levels of anti-apoptotic proteins like Bcl-2 in cancer cells . This dual action contributes to increased apoptosis and reduced tumor cell viability.

In Vivo Evaluation

A notable study investigated the in vivo effects of sodium salt derivatives of this compound on Ehrlich ascites carcinoma (EAC) in mice. The treatment resulted in a significant reduction in tumor volume and cell count, attributed to enhanced apoptotic activity and improved histopathological outcomes in liver and kidney tissues without adverse effects . The findings underscore the compound's potential for chemopreventive and chemotherapeutic applications.

Docking Studies

Molecular docking studies have provided insights into the interaction between this compound and specific biological targets, including osteopontin and caspase-3 receptors. These interactions suggest that the compound may effectively modulate these targets, further supporting its role as an anticancer agent .

Properties

IUPAC Name

ethyl 2-amino-2-cyanoacetate;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H8N2O2.C2H2O4/c2*1-2-9-5(8)4(7)3-6;3-1(4)2(5)6/h2*4H,2,7H2,1H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEAUHUDLXGQGFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C#N)N.CCOC(=O)C(C#N)N.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-amino-2-cyanoacetate hemioxalate
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Ethyl 2-amino-2-cyanoacetate hemioxalate
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Ethyl 2-amino-2-cyanoacetate hemioxalate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.